Salicylidene salicylhydrazide
Overview
Description
Salicylidene salicylhydrazide is a synthetic organic compound . It is also known by other synonyms such as salicylaldehyde salicyloylhydrazone and salicylic salicylidenehydrazide .
Molecular Structure Analysis
The molecular formula of Salicylidene salicylhydrazide is C14H12N2O3 . It has a molecular weight of 256.26 . The compound contains a total of 32 bonds, which include 20 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 5 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ketone (aliphatic), 1 N hydrazine, and 1 aromatic hydroxyl .Chemical Reactions Analysis
While specific chemical reactions involving Salicylidene salicylhydrazide are not detailed in the search results, it’s known that the compound interacts with threonine 255 located within the transmembrane domain 1 and isoleucine 308 located extracellularly of the GABA A receptors with β1 subunit .Physical And Chemical Properties Analysis
Salicylidene salicylhydrazide is an off-white solid . It is soluble in DMSO but insoluble in water . It has a density of 1.318g/cm3 .Scientific Research Applications
Anti-HIV-1 Activity
Salicylidene acylhydrazide compounds demonstrate significant in vitro anti-HIV-1 activity. These compounds inhibit both cell-free and cell-associated HIV-1 and show effectiveness in vaginal fluid and semen simulants. Their mechanism of action includes post-integration steps of the HIV-1 replication cycle, making them potential candidates for topical genital microbicides (Forthal et al., 2012).
Anti-Chlamydial Activity
Salicylidene acylhydrazides are effective against Chlamydia trachomatis and Chlamydophila pneumoniae. One compound, ME0192, has shown promising results in reducing the infectious burden of C. trachomatis in a mouse vaginal infection model, indicating potential for topical treatment of Chlamydia infections (Ur-Rehman et al., 2012).
Inhibiting Bacterial Type III Secretion in Salmonella
Salicylidene acylhydrazides affect the activity of type III secretion systems (T3SSs) in Salmonella enterica, crucial for bacterial virulence. They inhibit the pathogenicity island 1 T3SS-mediated invasion of epithelial cells and intracellular bacterial replication in murine macrophage-like cells. This finding suggests their potential use in designing specific inhibitors of bacterial T3SSs to counteract bacterial virulence (Negrea et al., 2007).
Protection Against Chlamydia trachomatis Vaginal Infection
INP0341, a salicylidene acylhydrazide compound, has been shown to inhibit the growth of Chlamydia in vitro and protect mice from vaginal Chlamydia trachomatis infections. This compound, with negligible toxicity and effectiveness in vaginal simulants, is a promising candidate for formulation as a vaginal microbicide (Slepenkin et al., 2011).
Impact on Male Reproductive System
A study assessing the toxicological effects of salicylidene salicylhydrazide (SCS) on the male reproductive systemin mice found that various doses of SCS did not produce substantial changes in the normal histological features of the testes or affect body and testes weights significantly. However, higher doses over extended periods showed mild-to-moderate histopathological changes. These findings suggest that SCS is relatively safe but warrants cautious use at higher doses (Sultana et al., 2021).
Anticancer Activity
Salicylhydrazides exhibit significant anticancer activity against various human tumor cell lines, including hormone receptor-positive and -negative types. Compounds like SC21 have shown effectiveness in inducing apoptosis and blocking the cell cycle in different phases, depending on the cell line, making them potent candidates for further preclinical evaluation in cancer treatment (Plasencia et al., 2005).
Targeting Bacterial Proteins
Salicylidene acylhydrazides target several conserved bacterial proteins, affecting their function and consequently inhibiting bacterial virulence. This class of compounds blocks the type three secretion system of Gram-negative pathogens, indicating their potential as anti-virulence agents (Wang et al., 2011).
Safety And Hazards
properties
IUPAC Name |
2-hydroxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c17-12-7-3-1-5-10(12)9-15-16-14(19)11-6-2-4-8-13(11)18/h1-9,17-18H,(H,16,19)/b15-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCYEZUIYGPHDJ-OQLLNIDSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC=C2O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062919 | |
Record name | Benzoic acid, 2-hydroxy-, [(2-hydroxyphenyl)methylene]hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Salicylidene salicylhydrazide | |
CAS RN |
3232-36-8 | |
Record name | Chel 180 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87864 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 2-hydroxy-, 2-[(2-hydroxyphenyl)methylene]hydrazide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2-hydroxy-, [(2-hydroxyphenyl)methylene]hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-hydroxybenzylidene)salicylohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.794 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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